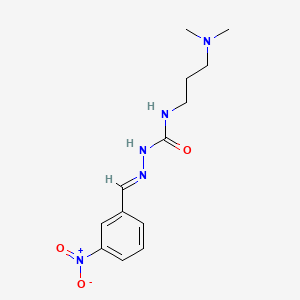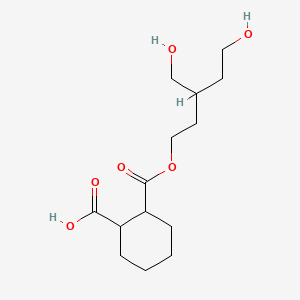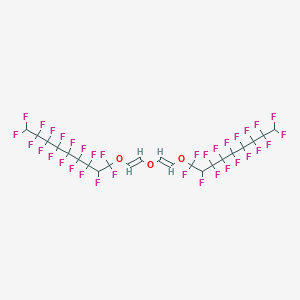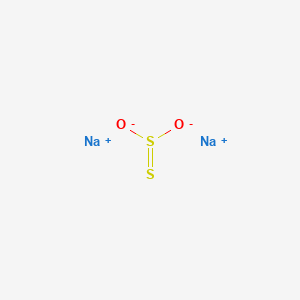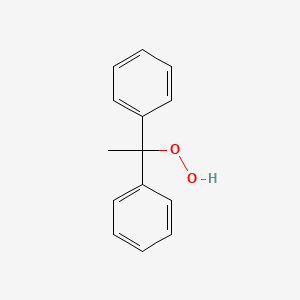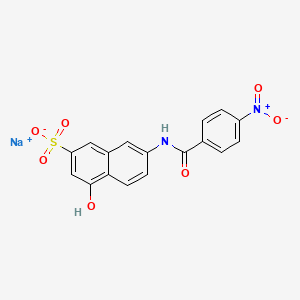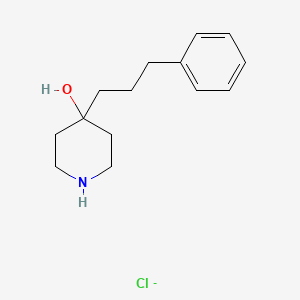
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride typically involves the reaction of piperidine with 3-phenylpropyl chloride in the presence of a base, followed by hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted piperidinium derivatives .
Applications De Recherche Scientifique
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-4-phenylpiperidinium chloride
- 4-Hydroxy-4-(2-phenylethyl)piperidinium chloride
- 4-Hydroxy-4-(4-phenylbutyl)piperidinium chloride
Uniqueness
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
83763-30-8 |
|---|---|
Formule moléculaire |
C14H21ClNO- |
Poids moléculaire |
254.77 g/mol |
Nom IUPAC |
4-(3-phenylpropyl)piperidin-4-ol;chloride |
InChI |
InChI=1S/C14H21NO.ClH/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15-16H,4,7-12H2;1H/p-1 |
Clé InChI |
JHZAIYJHRWJBPJ-UHFFFAOYSA-M |
SMILES canonique |
C1CNCCC1(CCCC2=CC=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



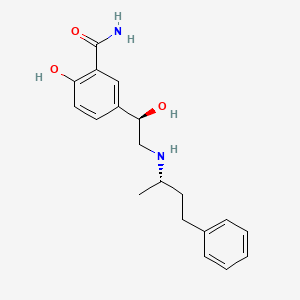
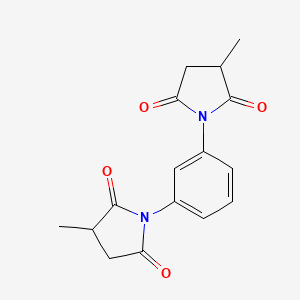
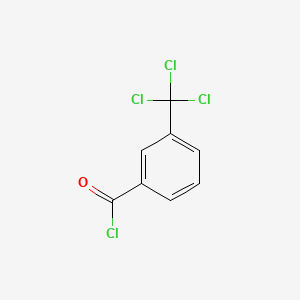


![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
